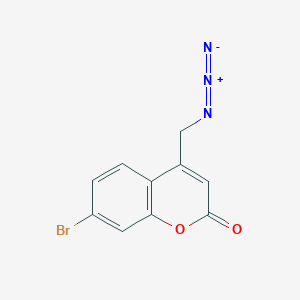
4-(azidomethyl)-7-bromo-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-7-bromo-2H-chromen-2-one is a compound that belongs to the class of azido-containing chromenones. Chromenones, also known as coumarins, are a group of organic compounds with a wide range of biological activities. The azido group in this compound introduces unique reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-7-bromo-2H-chromen-2-one typically involves the introduction of the azido group into a chromenone scaffold. One common method is the nucleophilic substitution of a halomethyl derivative with sodium azide. For example, starting from 7-bromo-4-chloromethyl-2H-chromen-2-one, the reaction with sodium azide in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures can yield the desired azido compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azidomethyl)-7-bromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
4-(Azidomethyl)-7-bromo-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(azidomethyl)-7-bromo-2H-chromen-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The compound’s reactivity makes it useful in click chemistry, a method for rapidly and reliably joining molecules together.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Azidomethyl)-2H-chromen-2-one: Similar structure but without the bromine atom.
4-(Azidomethyl)-2H-chromen-2-one: Lacks the bromine substitution at the 7-position.
Uniqueness
4-(Azidomethyl)-7-bromo-2H-chromen-2-one is unique due to the presence of both the azido and bromine groups. The bromine atom can participate in additional substitution reactions, providing further functionalization opportunities. This dual reactivity makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H6BrN3O2 |
|---|---|
Poids moléculaire |
280.08 g/mol |
Nom IUPAC |
4-(azidomethyl)-7-bromochromen-2-one |
InChI |
InChI=1S/C10H6BrN3O2/c11-7-1-2-8-6(5-13-14-12)3-10(15)16-9(8)4-7/h1-4H,5H2 |
Clé InChI |
HIEUGVHNMDWCKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)OC(=O)C=C2CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
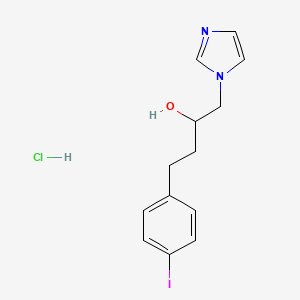
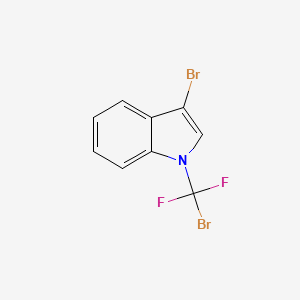
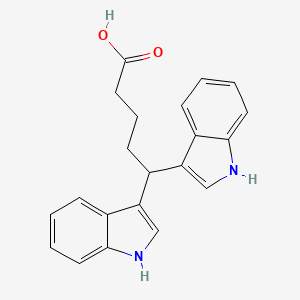
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)


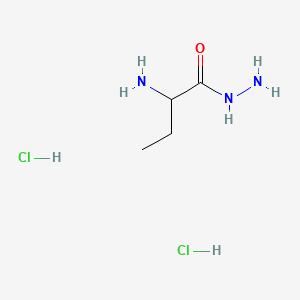
amine hydrochloride](/img/structure/B13466472.png)
